molecular formula C20H11Cl3N2O B15014392 N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15014392
M. Wt: 401.7 g/mol
InChI Key: GUSXKFZYGABWSG-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups attached to a benzoxazole ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of Methanimine: The final step involves the condensation of the benzoxazole derivative with chlorobenzaldehyde under basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of benzoxazole amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzoxazoles: Compounds with similar benzoxazole structures but different substituents.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups attached to different core structures.

Uniqueness

(E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of chlorophenyl and dichlorophenyl groups attached to a benzoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of (E)-1-(4-CHLOROPHENYL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H11Cl3N2O

Molecular Weight

401.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-13-3-1-12(2-4-13)11-24-15-6-8-19-18(10-15)25-20(26-19)16-7-5-14(22)9-17(16)23/h1-11H

InChI Key

GUSXKFZYGABWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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